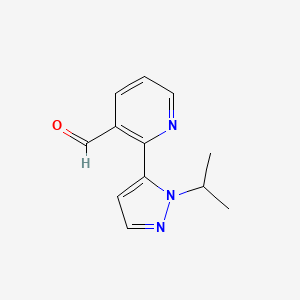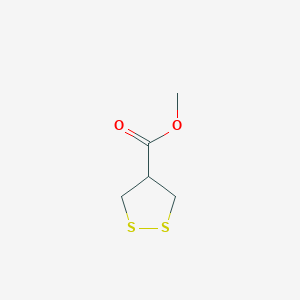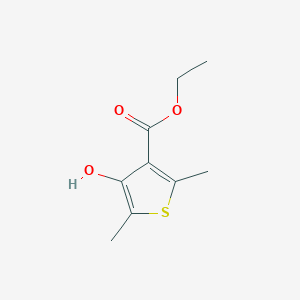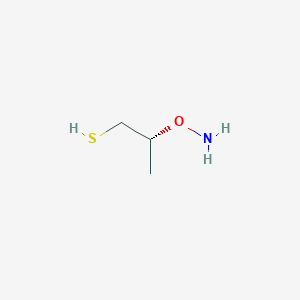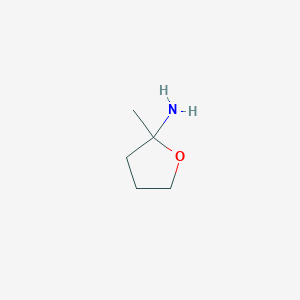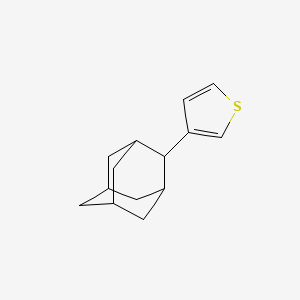
3-(Adamantan-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Adamantan-2-yl)thiophene is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Thiophene is a five-membered heterocyclic compound containing sulfur, which is widely used in organic synthesis and materials science. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-2-yl)thiophene typically involves the reaction of adamantane derivatives with thiophene precursors. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good selectivity .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be employed to couple an adamantyl boronic acid with a thiophene halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Adamantan-2-yl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Adamantan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, thereby preventing viral replication . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs .
Comparaison Avec Des Composés Similaires
3-(Adamantan-2-yl)thiophene can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.
The uniqueness of this compound lies in the combination of the adamantane and thiophene moieties, which imparts a unique set of properties, including enhanced stability, rigidity, and electronic characteristics .
Propriétés
Formule moléculaire |
C14H18S |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
3-(2-adamantyl)thiophene |
InChI |
InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2 |
Clé InChI |
JAJMNVIRSVJPTC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


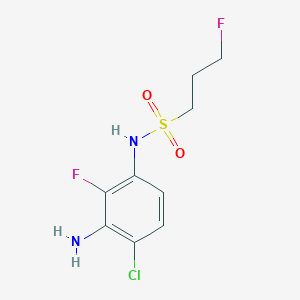
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
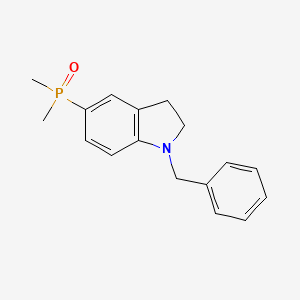
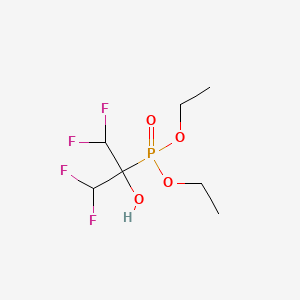


![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
